1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Description
Properties
IUPAC Name |
(6,6-dimethyloxan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRXEBTARNMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine features a six-membered ring structure with two methyl groups and an amine functional group. This unique configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine primarily stems from its amine group, which facilitates interactions with various biomolecules. The compound's mechanism of action involves:
- Hydrogen Bonding : The amine group can form hydrogen bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
- Electrophilic Interactions : The compound may also engage in electrophilic reactions with biological molecules, influencing metabolic pathways and cellular functions.
Biological Activities
Research indicates that 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine exhibits several notable biological activities:
Antimicrobial Activity
Studies have suggested that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential utility in treating infections. For example:
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
Preliminary investigations have suggested that 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine may exhibit anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : Induction of caspase-dependent apoptosis
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These results indicate that the compound may serve as a lead compound for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine against common pathogens. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested in vivo using a mouse model bearing xenografts of human cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have indicated a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive safety data.
Scientific Research Applications
Research indicates that 1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine exhibits promising biological activities, suggesting potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Medicinal Chemistry : The unique structural features of the compound may allow it to interact with various biological targets, potentially leading to the development of novel therapeutic agents. Its activity profile is still under investigation, but it may play a role in treating infections or other diseases.
Synthetic Pathways
The synthesis of 1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine typically involves several steps in organic synthesis:
- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methanamine Group : This step often utilizes amination reactions where an appropriate amine is introduced into the structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine and related compounds:
Key Observations:
- Heterocycle Diversity: The target compound’s tetrahydro-2H-pyran ring contrasts with pyridine () or benzothiophene () in analogs.
- Substituent Effects : The 6,6-dimethyl groups on the pyran ring introduce steric hindrance, which may reduce metabolic oxidation compared to unsubstituted analogs .
- Amine Positioning : The primary amine in the target compound is directly attached to the pyran ring, whereas analogs like the benzothiophene derivative () feature amine groups linked via triazole or piperidine moieties, altering conformational flexibility .
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically involves:
- Construction of the 6,6-dimethyltetrahydro-2H-pyran ring or its precursor.
- Functionalization at the 3-position to introduce the methanamine group.
- Protection/deprotection steps to manage reactive groups.
- Use of selective reagents and catalysts to control stereochemistry and yield.
Synthesis of the 6,6-Dimethyltetrahydro-2H-pyran Core
A common approach to synthesize the 6,6-dimethyltetrahydro-2H-pyran ring involves oxidation and ring-closure reactions starting from suitable keto or alcohol precursors.
- Baeyer-Villiger oxidation of 6,6-dimethyltetrahydro-2H-pyran-2-one:
Using meta-chloroperbenzoic acid (m-CPBA) in the presence of sodium bicarbonate (NaHCO3) in dichloromethane at 0 °C to room temperature leads to the formation of the lactone intermediate, which can be further manipulated.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | m-CPBA (1.1 equiv), NaHCO3 (1.99 equiv), CH2Cl2, 0 °C to RT | Oxidation of ketone to lactone | High (not specified) |
This step is crucial to set the ring oxygen and the 6,6-dimethyl substitution pattern.
Introduction of the Aminomethyl Group at the 3-Position
The amine functionality at the 3-position is typically introduced via substitution reactions or reductive amination of a suitable precursor bearing a leaving group or aldehyde functionality at C3.
- Conversion of a 3-hydroxy or 3-halogenated tetrahydropyran intermediate to the corresponding amine via nucleophilic substitution or reductive amination.
- Reduction of Boc-protected amine intermediates with lithium aluminum hydride (LiAlH4) to yield the free amine.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | Boc-protected amine intermediate + LiAlH4, room temperature | Deprotection and reduction to free amine | Quantitative |
Coupling and Functional Group Transformations
Coupling of the amine with acid derivatives to form amides or further elaboration of side chains is performed using peptide coupling reagents such as HATU in the presence of bases like diisopropylethylamine (DIPEA) in dichloromethane at low temperatures.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | Amine + acid + HATU + DIPEA, 0 °C to RT | Amide bond formation | 55-61% |
Olefin cross-metathesis and Wittig olefination are also used to modify side chains attached to the tetrahydropyran ring, allowing for the introduction of unsaturated moieties or diene systems.
Detailed Reaction Sequence Example
An illustrative synthetic sequence adapted from recent literature is summarized below:
Notes on Stereochemistry and Conformation
- The stereochemistry at C3 and C6 positions is critical for biological activity and is controlled by the choice of starting materials and reaction conditions.
- Conformational analysis indicates that N-methylation of the amine affects the tetrahydropyran ring conformation, influencing the axial or equatorial positioning of substituents.
- Intramolecular hydrogen bonding and steric effects from the 6,6-dimethyl groups stabilize specific conformers, which has been confirmed by NMR coupling constants and NOE experiments.
Summary Table of Key Preparation Methods
Q & A
Basic Research Question
- NMR : H NMR reveals characteristic splitting patterns for the tetrahydropyran ring (δ 1.2–1.8 ppm, methyl groups; δ 3.5–4.0 ppm, methine adjacent to amine). C NMR confirms quaternary carbons at C6 (δ 25–30 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z 170.1652) and fragmentation patterns (loss of NHCH group).
Cross-reference with PubChem’s computed InChI and SMILES data for validation .
How can stereochemical purity be assessed given the compound’s bicyclic structure?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to determine absolute configuration.
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to confirm stereochemistry .
What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Basic Research Question
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets like serotonin receptors).
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
How can computational methods predict potential biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with protein databases (PDB IDs: 5-HT, MAO-A) to simulate ligand-receptor interactions.
- Pharmacophore Modeling : Identify critical H-bond donors (amine group) and hydrophobic regions (dimethylpyran) using Schrödinger’s Phase.
- MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability .
How should conflicting solubility data in aqueous vs. lipid media be resolved?
Advanced Research Question
- Controlled Experiments : Measure solubility in buffered solutions (pH 3–9) and lipid mimics (e.g., 1-octanol).
- Hansen Solubility Parameters (HSP) : Calculate δ, δ, and δ to rationalize discrepancies.
- Microscopy : Dynamic light scattering (DLS) detects aggregation in aqueous phases .
What analytical strategies identify byproducts in large-scale syntheses?
Advanced Research Question
- LC-MS/MS : Hyphenated with a C18 column (ACN/water gradient) to detect low-abundance impurities.
- NMR-guided fractionation : H-C HSQC identifies cross-peaks for unexpected adducts (e.g., Michael addition byproducts).
- Kinetic Analysis : Monitor reaction progress via in-situ IR for intermediate trapping .
How does thermal stability vary under storage conditions?
Advanced Research Question
- TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min) determines decomposition onset (~200°C).
- Arrhenius Modeling : Accelerated stability studies (40–60°C, 75% RH) predict shelf life.
- Degradation Pathways : Identify oxidation products (e.g., N-oxide formation) via HPLC-UV/Vis .
What methods resolve enantiomers for chiral purity assessment?
Advanced Research Question
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer.
- Chiral Stationary Phases : Use supercritical fluid chromatography (SFC) with CO/methanol for rapid separation.
- Crystallization-Induced Diastereomer Transformation : Seed with enantiopure crystals to enhance yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
